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Compound of Interest

Compound Name: 1-allylpiperidine

Cat. No.: B084037

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
allylpiperidine, a valuable building block in organic synthesis and pharmaceutical research.
The information presented herein is intended for researchers, scientists, and drug development
professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

1-Allylpiperidine, also known as N-allylpiperidine, is a tertiary amine with the chemical formula
CsHaisN. Its structure consists of a piperidine ring N-substituted with an allyl group.

Molecular Weight: 125.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-allylpiperidine.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Allylpiperidine
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Solvent: CDCIs, Reference: TMS (0 ppm)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 3C NMR Spectroscopic Data for 1-Allylpiperidine

Chemical Shift (8) ppm Assignment

135.5 =CH-

117.8 =CH:

62.3 -CH2- (allyl)

54.7 -CH:- (piperidine, a to N)
26.2 -CH:- (piperidine, (3 to N)
24.5 -CHz- (piperidine, y to N)

Solvent: CDCIs, Reference: TMS (0 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy
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Table 3: Key IR Absorption Bands for 1-Allylpiperidine

Wavenumber (cm~?) Intensity Assignment
3075 Medium =C-H stretch (alkene)
2934 Strong C-H stretch (alkane)
2853 Strong C-H stretch (alkane)
2795 Medium C-H stretch (alkane)
1642 Medium C=C stretch (alkene)
1443 Medium C-H bend (alkane)

=C-H bend (alkene, out-of-
993 Strong

plane)

=C-H bend (alkene, out-of-
910 Strong

plane)

Sample phase: Liquid film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for 1-Allylpiperidine
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miz Relative Intensity (%) Proposed Fragment
125 25 [M]* (Molecular lon)
124 100 [M-H]*
08 20 [M-C2Hs]*

M-CsHs]* (piperidine rin
o4 % iragmeni) or i
70 15
56 20
41 40 [CsHs]* (allyl cation)

lonization method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation: A sample of 1-allylpiperidine (5-10 mg) is dissolved in approximately 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a 400 MHz (or
higher) NMR spectrometer.

* 'H NMR: A standard single-pulse experiment is performed. Key parameters include a
spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise
ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines
for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used, and a larger
number of scans is typically required due to the lower natural abundance of the 13C isotope.
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Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation. The resulting spectra are phased and baseline-corrected. Chemical shifts are
referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy

Sample Preparation: For a liquid sample like 1-allylpiperidine, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform
Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm~1
with a resolution of 4 cm~1. A background spectrum of the clean salt plates is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC-MS) for separation and purification. In the mass spectrometer, the
molecules are ionized using electron ionization (El) at 70 eV.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge
ratio (m/z) by a quadrupole or time-of-flight analyzer. The detector records the abundance of
each ion.

Visualizations
Structure of 1-Allylpiperidine

Caption: Molecular structure of 1-allylpiperidine.

Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of 1-allylpiperidine.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Allylpiperidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084037#spectroscopic-data-nmr-ir-ms-of-1-
allylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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